molecular formula C8H13F2NO2 B13063162 2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid

2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid

Cat. No.: B13063162
M. Wt: 193.19 g/mol
InChI Key: IWDRJRVOZYOZRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C8H13F2NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 1-methylpiperidine with difluoroacetic acid under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The difluoro groups and piperidine moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C8H13F2NO2

Molecular Weight

193.19 g/mol

IUPAC Name

2,2-difluoro-2-(1-methylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C8H13F2NO2/c1-11-4-2-6(3-5-11)8(9,10)7(12)13/h6H,2-5H2,1H3,(H,12,13)

InChI Key

IWDRJRVOZYOZRQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C(C(=O)O)(F)F

Origin of Product

United States

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